molecular formula C8H14ClNO2 B6252959 methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride CAS No. 445306-41-2

methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride

Cat. No.: B6252959
CAS No.: 445306-41-2
M. Wt: 191.7
InChI Key:
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Description

Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound is of interest due to its conformational rigidity, which makes it a valuable analog in medicinal chemistry. The spirocyclic structure restricts the flexibility of the molecule, potentially enhancing its binding affinity and selectivity towards biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride typically involves a multi-step process starting from 3-methylidenecyclobutanecarbonitrile. The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The spirocyclic structure enhances its binding affinity and selectivity, potentially leading to modulation of receptor activity. This can result in altered neurotransmitter release or inhibition of receptor-mediated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride is unique due to its specific spirocyclic structure, which imparts conformational rigidity. This rigidity can enhance its pharmacological properties by improving binding affinity and selectivity towards biological targets, making it a valuable tool in medicinal chemistry and pharmacological research .

Properties

CAS No.

445306-41-2

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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